

1-(3-Methyl-benzoyl)-piperazine CAS number

100939-91-1

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Compound of Interest

Compound Name: 1-(3-Methyl-benzoyl)-piperazine

Cat. No.: B012284

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An In-depth Technical Guide to **1-(3-Methyl-benzoyl)-piperazine** (CAS: 100939-91-1)

Executive Summary

This technical guide provides a comprehensive overview of **1-(3-Methyl-benzoyl)-piperazine**, a substituted piperazine derivative with potential applications as a versatile building block in medicinal chemistry and materials science. We delve into its fundamental chemical properties, provide a detailed and validated protocol for its synthesis via acylation, and outline a robust framework for its analytical characterization. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that researchers can confidently synthesize, purify, and verify this compound for downstream applications. All methodologies are presented with an emphasis on reproducibility and safety.

Introduction and Chemical Identity

1-(3-Methyl-benzoyl)-piperazine belongs to the N-acylpiperazine class of compounds. The piperazine ring is a common scaffold in drug discovery, appearing in numerous approved therapeutic agents due to its favorable pharmacokinetic properties and its ability to serve as a linker that can be functionalized at the N4 position. The introduction of a 3-methylbenzoyl group at the N1 position imparts specific steric and electronic properties, making it a valuable intermediate for creating libraries of differentiated molecules for screening and lead optimization.

Core Chemical Properties

A summary of the key physicochemical properties for **1-(3-Methyl-benzoyl)-piperazine** is presented below. This data is aggregated from leading chemical suppliers and databases.

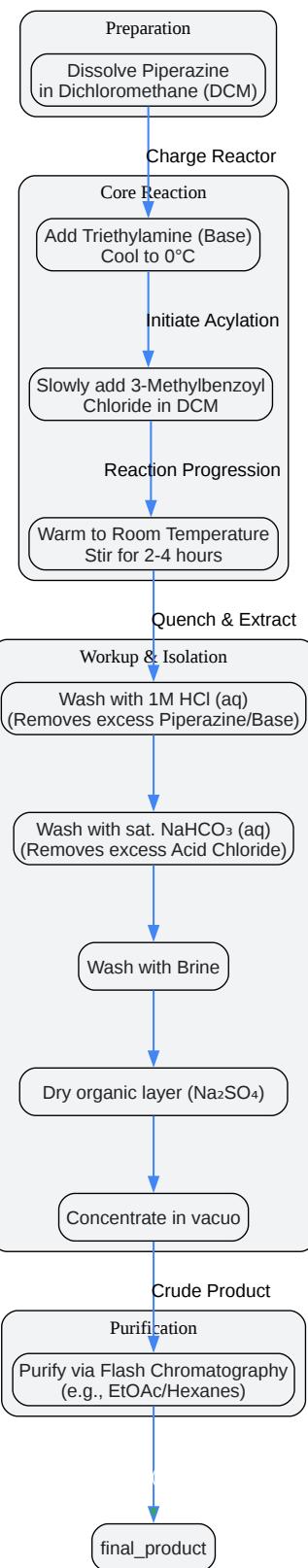
Property	Value	Source
CAS Number	100939-91-1	Multiple
IUPAC Name	(3-methylphenyl)(piperazin-1-yl)methanone	PubChem
Molecular Formula	C ₁₂ H ₁₆ N ₂ O	BLD Pharm
Molecular Weight	204.27 g/mol	BLD Pharm
Appearance	White to off-white solid or colorless oil	Supplier Data
Boiling Point	~386.7 °C at 760 mmHg (Predicted)	Chemspace
Density	~1.085 g/cm ³ (Predicted)	Chemspace
Solubility	Soluble in Methanol, Chloroform, DMSO	General Chemical Knowledge

Synthesis Pathway and Protocol

The most direct and widely employed method for synthesizing N-acylpiperazines is the Schotten-Baumann reaction, which involves the acylation of a secondary amine (piperazine) with an acyl halide (3-methylbenzoyl chloride). This approach is favored for its high efficiency, operational simplicity, and use of readily available starting materials.

Synthesis Workflow Overview

The logical flow of the synthesis involves the reaction of the nucleophilic secondary amine of piperazine with the electrophilic carbonyl carbon of 3-methylbenzoyl chloride. A base is required to neutralize the HCl byproduct, driving the reaction to completion. The subsequent workup and purification steps are designed to isolate the desired product from unreacted starting materials, byproducts, and salts.

[Click to download full resolution via product page](#)**Caption: Synthesis workflow for **1-(3-Methyl-benzoyl)-piperazine**.**

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product.

Materials:

- Piperazine (anhydrous)
- 3-Methylbenzoyl chloride
- Triethylamine (Et_3N), distilled
- Dichloromethane (DCM), anhydrous
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for chromatography
- Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

- **Reactor Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (2.0 equivalents). Dissolve it in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).
 - **Rationale:** Using an excess of piperazine helps to minimize the formation of the di-acylated byproduct. Anhydrous conditions are crucial as the acyl chloride is water-sensitive.
- **Base Addition & Cooling:** Add triethylamine (1.2 equivalents) to the solution. Cool the flask to 0 °C using an ice-water bath.

- Rationale: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction. Cooling the reaction mixture controls the initial exothermic reaction rate, preventing potential side reactions.
- Acylation: Dissolve 3-methylbenzoyl chloride (1.0 equivalent, the limiting reagent) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 15-20 minutes using a dropping funnel.
 - Rationale: Slow, dropwise addition is critical to maintain temperature control and ensure a homogenous reaction, preventing localized high concentrations that can lead to byproduct formation.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the limiting reagent is consumed.
- Aqueous Workup: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with 1M HCl (to remove excess piperazine and triethylamine hydrochloride), saturated NaHCO_3 (to remove any unreacted acyl chloride and acidic impurities), and finally with brine (to reduce the amount of dissolved water in the organic layer).
 - Rationale: This series of washes systematically removes different types of impurities based on their acid-base properties, simplifying the final purification step.
- Drying and Concentration: Dry the isolated organic layer over anhydrous Na_2SO_4 , filter the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
 - Rationale: Chromatography is essential to separate the desired mono-acylated product from non-polar impurities and any potential di-acylated byproduct, yielding the final compound with high purity.

Analytical Characterization Framework

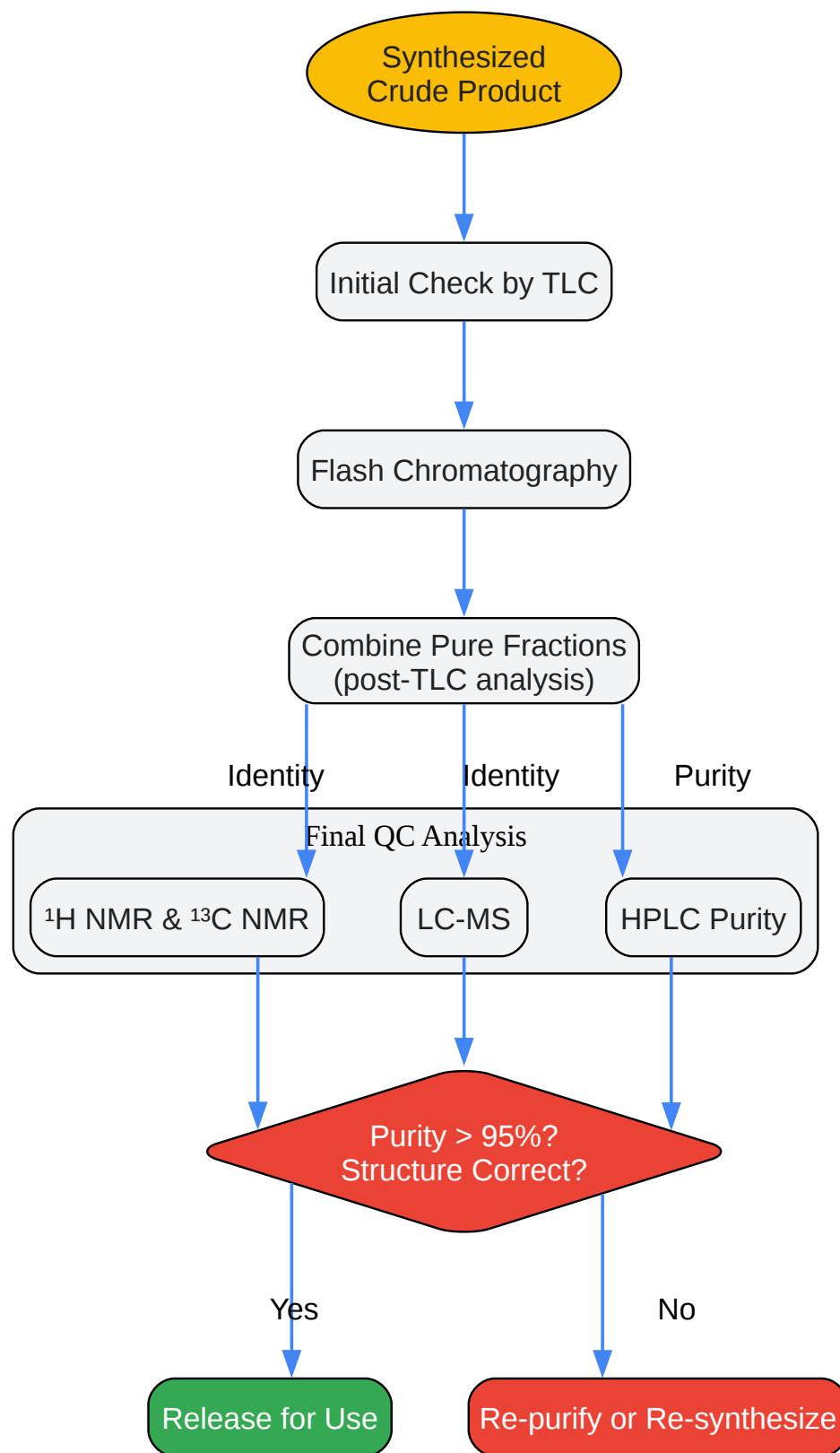
Confirmation of the structure and assessment of purity are critical validation steps. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic and Chromatographic Methods

Technique	Purpose	Expected Key Features
¹ H NMR	Structural Elucidation & Confirmation	<ul style="list-style-type: none">- Aromatic protons (multiplets, ~7.1-7.3 ppm)- Piperazine protons (multiplets, ~3.4-3.8 ppm)- Methyl protons (singlet, ~2.4 ppm)
¹³ C NMR	Carbon Skeleton Confirmation	<ul style="list-style-type: none">- Carbonyl carbon (~170 ppm)- Aromatic carbons (~125-140 ppm)- Piperazine carbons (~40-50 ppm)- Methyl carbon (~21 ppm)
Mass Spec (MS)	Molecular Weight Verification	Expected [M+H] ⁺ ion at m/z = 205.28
FT-IR	Functional Group Identification	<ul style="list-style-type: none">- Strong C=O (amide) stretch (~1630 cm⁻¹)- C-H stretches (aromatic & aliphatic)- N-H stretch (if protonated)
HPLC	Purity Assessment	A single major peak under specified conditions (e.g., C18 column, MeCN/H ₂ O gradient) indicating >95% purity.

Logical Flow for Quality Control

A systematic approach ensures that each batch of synthesized material meets the required quality standards before its use in further research.

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Caption: Quality control workflow for **1-(3-Methyl-benzoyl)-piperazine**.

Safety, Handling, and Storage

Safety:

- Handle this compound in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- The starting material, 3-methylbenzoyl chloride, is corrosive and lachrymatory; handle with extreme care.
- Consult the Safety Data Sheet (SDS) from the supplier before handling.

Storage:

- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- For long-term storage, refrigeration or storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent degradation.
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